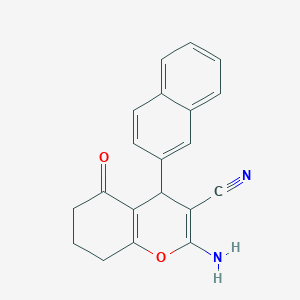

2-amino-4-(naphthalen-2-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Description

2-amino-4-(naphthalen-2-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a versatile chemical compound with a unique structure that allows for various applications in scientific research. This compound is part of the chromene family, which is known for its interesting pharmacological properties and potential in drug discovery.

Properties

IUPAC Name |

2-amino-4-naphthalen-2-yl-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O2/c21-11-15-18(14-9-8-12-4-1-2-5-13(12)10-14)19-16(23)6-3-7-17(19)24-20(15)22/h1-2,4-5,8-10,18H,3,6-7,22H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTBBDSJZFVDPKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(C(=C(O2)N)C#N)C3=CC4=CC=CC=C4C=C3)C(=O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(naphthalen-2-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile typically involves a multicomponent reaction (MCR) of aromatic aldehydes, malononitrile, and dimedone. This reaction is often catalyzed by amine-functionalized silica magnetic nanoparticles (ASMNPs) under solvent-free conditions . The reaction is carried out at room temperature, making it an environmentally friendly and efficient method.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using similar multicomponent reactions. The use of green chemistry principles, such as solvent-free conditions and reusable catalysts, is emphasized to minimize environmental impact and improve cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(naphthalen-2-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the chromene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under mild conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted chromene derivatives depending on the nucleophile used.

Scientific Research Applications

Molecular Formula

- Molecular Formula : C22H20N2O2

- Molecular Weight : 344.41 g/mol

Structural Characteristics

The compound features a chromene core that is fused with a naphthyl group. The presence of an amino group and a carbonitrile moiety contributes to its reactivity and biological activity. The crystal structure has been characterized, revealing specific conformations that may influence its interactions with biological targets .

Anticancer Properties

Research has indicated that derivatives of chromene compounds exhibit significant anticancer properties. The mechanisms often involve:

- Inhibition of Tubulin Polymerization : This disrupts microtubule dynamics essential for cell division.

- Induction of Apoptosis : Through activation of caspases, these compounds can lead to programmed cell death in cancer cells.

A study by Afifi et al. (2017) demonstrated that similar chromene derivatives significantly reduced cell viability across various cancer cell lines by inducing apoptosis .

Antimicrobial Activity

Chromene derivatives have shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structural features of 2-amino-4-(naphthalen-2-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile may enhance its interaction with microbial targets, disrupting cellular functions and leading to bacterial death. Research by Suvarna et al. (2017) supports the potential use of these compounds as therapeutic agents against infections .

Antioxidant Activity

The antioxidant properties of this compound are attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. This activity is crucial for mitigating oxidative stress-related diseases. The compound's structure allows it to effectively neutralize reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage .

Data Summary

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Anticancer | Inhibition of tubulin polymerization | Afifi et al., 2017 |

| Antimicrobial | Disruption of microbial functions | Suvarna et al., 2017 |

| Antioxidant | Scavenging free radicals | Elshaflu et al., 2018 |

Study 1: Anticancer Efficacy

In a study focusing on various 4H-chromene derivatives, researchers observed that compounds similar to this compound exhibited significant anticancer effects by inducing apoptosis in multiple cancer cell lines .

Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial efficacy of chromene derivatives against a range of bacterial strains. The findings indicated potent antibacterial activity, suggesting that these compounds could serve as effective therapeutic agents against bacterial infections .

Mechanism of Action

The mechanism of action of 2-amino-4-(naphthalen-2-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to interact with various biological targets, leading to its diverse pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

2-Amino-4H-benzo[b]pyrans: These compounds share a similar core structure and exhibit comparable pharmacological properties.

2-Amino-3-cyano-4H-chromenes: These derivatives are also known for their biological activities and are used in similar research applications.

Uniqueness

What sets 2-amino-4-(naphthalen-2-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile apart is its naphthalene moiety, which enhances its stability and allows for more diverse chemical modifications. This structural feature contributes to its unique pharmacological profile and makes it a valuable compound in drug discovery and material science.

Biological Activity

2-Amino-4-(naphthalen-2-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile (CAS Number: 414897-69-1) is a compound belonging to the chromene family, notable for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its anticancer properties and other pharmacological effects.

Chemical Structure and Properties

The chemical formula of the compound is with a molecular weight of approximately 344.40 g/mol. It features a chromene core substituted with an amino group and a naphthyl moiety, which are crucial for its biological interactions.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. A significant investigation assessed its cytotoxic effects against various cancer cell lines, including:

- MCF-7 (breast cancer)

- HCT-116 (colon cancer)

- PC-3 (prostate cancer)

- A549 (lung cancer)

- HepG-2 (liver cancer)

The results indicated that the compound exhibited strong cytotoxicity against these cancer cell lines, with IC50 values comparable to reference drugs such as Vinblastine and Colchicine. The compound demonstrated selective toxicity towards cancer cells while showing minimal effects on normal cell lines like human fetal lung (HFL-1) and WI-38 fibroblasts .

The mechanism by which this compound exerts its anticancer effects involves inhibition of key signaling pathways associated with tumor growth. Specifically, it has been shown to inhibit the activity of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2). The IC50 values for EGFR and VEGFR-2 were reported as 0.216 µM and 0.259 µM, respectively, indicating potent inhibition compared to Sorafenib, a known reference inhibitor .

Structure-Activity Relationship (SAR)

The structure of this compound is pivotal in determining its biological activity. Variations in substituents on the chromene scaffold significantly affect its potency and selectivity. Research indicates that modifications at the 4-position can enhance anticancer activity and selectivity towards specific kinases .

Summary of Biological Activities

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Anticancer | High | |

| EGFR Inhibition | IC50 = 0.216 µM | |

| VEGFR-2 Inhibition | IC50 = 0.259 µM | |

| Selectivity | Higher than Sorafenib |

Case Studies

- Cytotoxicity Study : A study evaluated the cytotoxic effects of the compound on five cancer cell lines using the MTT assay. The results showed significant growth inhibition in all tested cancer cells with minimal toxicity to normal cells .

- Kinase Inhibition Study : Another investigation focused on the inhibitory effects on EGFR and VEGFR pathways. The findings revealed that the compound's inhibitory activity was comparable to established inhibitors like Sorafenib, suggesting its potential as a therapeutic agent in targeted cancer therapy .

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-amino-4-(naphthalen-2-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile?

Methodological Answer:

The compound is typically synthesized via a one-pot, three-component reaction involving naphthalen-2-carbaldehyde, malononitrile, and cyclohexane-1,3-dione. Optimized conditions include using ethanol/water as a solvent and catalytic piperidine (1–2 mol%) under reflux (80–90°C) for 4–6 hours. Post-synthesis purification involves column chromatography (silica gel, ethyl acetate/hexane 1:3) and recrystallization from ethanol. Characterization should combine FT-IR (C≡N stretch at ~2180–2200 cm⁻¹), ¹H/¹³C NMR (e.g., aromatic protons at δ 7.2–8.5 ppm), and single-crystal X-ray diffraction (SC-XRD) to confirm regiochemistry and stereochemistry .

Basic: How should researchers validate the crystal structure and conformational stability of this compound?

Methodological Answer:

SC-XRD is essential for determining bond lengths, angles, and ring puckering parameters (e.g., Cremer-Pople analysis). For the title compound, expect a triclinic (P1) or monoclinic (C2/c) system with Z = 8, depending on substituents. Key metrics include:

- Mean C–C bond length: 1.50–1.53 Å (consistent with sp³ hybridization in the tetrahydrochromene ring) .

- Dihedral angles between naphthalene and chromene systems: 45–60° (indicating moderate π-π stacking potential) .

Hydrogen-bonding networks (N–H⋯N/O) stabilize the crystal lattice. Use Mercury software for Hirshfeld surface analysis to quantify intermolecular interactions .

Advanced: How can discrepancies in NMR and XRD data for this compound be resolved?

Methodological Answer:

Conflicts between solution-phase (NMR) and solid-state (XRD) data often arise from dynamic effects (e.g., ring puckering or solvent-induced conformational changes). To resolve this:

Perform variable-temperature NMR (VT-NMR) to detect restricted rotation or ring inversion (e.g., coalescence temperatures for cyclohexenone protons).

Compare DFT-optimized gas-phase geometries (B3LYP/6-31G*) with XRD data to identify solvent or crystal packing effects.

Use dynamic NMR simulations (e.g., EXSY experiments) to quantify exchange rates between conformers .

Advanced: What strategies optimize substituent effects on bioactivity in chromene derivatives?

Methodological Answer:

Systematic SAR studies require:

- Electronic modulation: Introduce electron-withdrawing groups (e.g., –NO₂) at the naphthalene 4-position to enhance π-acidity and binding to enzymatic targets (e.g., kinases).

- Steric tuning: Replace the methyl group in the 4-methylphenyl analog with bulkier substituents (e.g., –NMe₂) to alter ring puckering and intermolecular H-bonding patterns .

- In vitro assays: Test cytotoxicity (MTT assay) against cancer cell lines (e.g., HeLa) and compare IC₅₀ values with structural data to identify pharmacophoric motifs .

Advanced: How do hydrogen-bonding motifs influence the compound’s supramolecular assembly?

Methodological Answer:

Intermolecular N–H⋯N and N–H⋯O bonds form corrugated layers parallel to the bc plane (monoclinic systems). Quantitative analysis includes:

- Hirshfeld surfaces: Identify H-bond donor/acceptor ratios (e.g., 25–30% contribution from H⋯O/N contacts).

- Topological analysis (QTAIM): Calculate bond critical points (BCPs) for H-bonds (ρ ~0.02–0.05 a.u.).

- Thermal stability: TGA/DSC reveals decomposition temperatures (Td ~250–300°C) correlated with H-bond density .

Basic: What analytical techniques are critical for purity assessment?

Methodological Answer:

Combine:

- HPLC-PDA: Use a C18 column (acetonitrile/water gradient) to detect impurities (<0.5% area).

- Elemental analysis (EA): Confirm %C, %H, %N within ±0.3% of theoretical values.

- Mass spectrometry (HRMS): Exact mass (e.g., [M+H]+ = 343.1215) ensures molecular integrity .

Advanced: How to design a computational model for predicting the compound’s reactivity?

Methodological Answer:

DFT calculations: Optimize geometry at the M06-2X/def2-TZVP level to predict electrophilic sites (e.g., C3-carbonitrile).

Fukui indices: Identify nucleophilic (f⁻) and electrophilic (f⁺) centers for reaction pathway predictions.

MD simulations: Solvate the molecule in explicit water (TIP3P model) to study hydrolysis kinetics of the nitrile group .

Advanced: What experimental controls are essential in biological activity studies?

Methodological Answer:

To avoid false positives:

- Negative controls: Use structurally related but inactive analogs (e.g., 4-phenyl instead of naphthalen-2-yl).

- Enzymatic assays: Include a known inhibitor (e.g., staurosporine for kinase assays) to validate assay conditions.

- Cytotoxicity normalization: Express IC₅₀ values relative to a housekeeping gene (e.g., GAPDH) in RT-qPCR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.